molecular formula C22H22N4O3S B2957977 2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone CAS No. 1235352-21-2

2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B2957977
CAS No.: 1235352-21-2
M. Wt: 422.5
InChI Key: LZFJSMMNDQWQNF-UHFFFAOYSA-N
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Description

2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H22N4O3S and its molecular weight is 422.5. The purity is usually 95%.
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Scientific Research Applications

Antiviral Activity

Research has shown that derivatives of imidazolyl ethanone, similar to the compound , exhibit notable antiviral activity. For instance, the study by Attaby et al. (2006) explores the synthesis of related heterocyclic compounds demonstrating anti-HSV1 and anti-HAV-MBB activities. Such activities suggest potential applications in developing antiviral agents.

Catalysis and Synthesis of Heterocyclic Compounds

Compounds with imidazolyl ethanone structures play a significant role in catalysis and the synthesis of diverse heterocyclic compounds. A study by Xu et al. (2008) demonstrates the use of a related catalyst for Michael addition reactions, highlighting its efficiency and selectivity. This underscores the utility of these compounds in facilitating complex organic reactions.

Development of Luminescent Materials

Imidazolyl ethanone derivatives can also be used in the synthesis of luminescent materials. Volpi et al. (2017) Volpi et al. (2017) describe the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives with significant Stokes' shifts and quantum yields. These properties are crucial for developing new, cost-effective luminescent materials.

Pharmaceutical Research and Drug Development

In pharmaceutical research, such compounds are valuable intermediates for developing new drugs. For example, Kaplancıklı et al. (2014) Kaplancıklı et al. (2014) synthesized tetrazole derivatives with significant anticandidal activity and low cytotoxicity, demonstrating the compound's potential in developing new antifungal agents.

Potential in Developing Anti-Inflammatory and Analgesic Drugs

Sondhi et al. (2008) Sondhi et al. (2008) synthesized a series of thiophene and imidazole derivatives showing good anti-inflammatory and analgesic activities. This research indicates that imidazolyl ethanone derivatives could be precursors or models for new anti-inflammatory and analgesic drugs.

Properties

IUPAC Name

2-[1-(4-methylphenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-16-7-9-18(10-8-16)25-20(17-5-4-6-19(13-17)26(28)29)14-23-22(25)30-15-21(27)24-11-2-3-12-24/h4-10,13-14H,2-3,11-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFJSMMNDQWQNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)N3CCCC3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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